2-Hydroxy-5-isopropoxybenzoic acid

Description

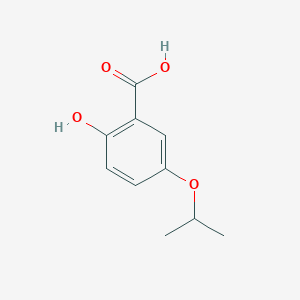

2-Hydroxy-5-isopropoxybenzoic acid (IUPAC name: 2-hydroxy-5-(propan-2-yloxy)benzoic acid) is a benzoic acid derivative featuring a hydroxyl group at the ortho position (C2) and an isopropoxy group at the meta position (C5). Its molecular formula is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol.

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-hydroxy-5-propan-2-yloxybenzoic acid |

InChI |

InChI=1S/C10H12O4/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6,11H,1-2H3,(H,12,13) |

InChI Key |

QQFOXWDJIPWVRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-(propan-2-yloxy)benzoic acid typically involves the alkylation of 2-hydroxybenzoic acid (salicylic acid) with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-hydroxy-5-(propan-2-yloxy)benzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(propan-2-yloxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

Oxidation: Formation of 2-hydroxy-5-(propan-2-yloxy)benzoic acid derivatives with additional carboxyl or ketone groups.

Reduction: Formation of 2-hydroxy-5-(propan-2-yloxy)benzyl alcohol or 2-hydroxy-5-(propan-2-yloxy)benzene.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of 2-hydroxy-5-(propan-2-yloxy)benzoic acid.

Scientific Research Applications

2-Hydroxy-5-(propan-2-yloxy)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the propan-2-yloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-hydroxy-5-isopropoxybenzoic acid with key analogs, focusing on substituent effects, physicochemical properties, and applications:

Table 1: Comparative Analysis of Benzoic Acid Derivatives

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Acidity (pKa)* | Solubility Trends | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 2-OH, 5-OCH(CH₃)₂ | C₁₀H₁₂O₄ | 196.20 | ~2.8 (est.) | Moderate in organic solvents | Organic synthesis intermediates |

| 2-Hydroxybenzoic acid (Salicylic acid) | 2-OH | C₇H₆O₃ | 138.12 | 2.98 | Slight in water | Pharmaceuticals, cosmetics |

| 4-Hydroxybenzoic acid | 4-OH | C₇H₆O₃ | 138.12 | 4.48 | Low in water | Preservatives, polymers |

| 2-Hydroxy-5-methylbenzoic acid | 2-OH, 5-CH₃ | C₈H₈O₃ | 152.14 | ~2.9 (est.) | Low in water | Laboratory chemicals |

| 5-Sulfosalicylic acid | 2-OH, 5-SO₃H | C₇H₆O₆S | 218.18 | ~0.6 | High in water | Analytical reagent (protein precipitation) |

| 2-Amino-5-isopropoxybenzoic acid | 2-NH₂, 5-OCH(CH₃)₂ | C₁₀H₁₃NO₃ | 195.21 | ~4.5 (est.) | Soluble in acidic conditions | Pharmaceutical intermediates |

*Acidity values for analogs are experimental; values for the target compound are estimated based on substituent effects.

Substituent Effects on Acidity and Solubility

Acidity :

- The ortho-hydroxyl group in this compound enhances acidity via intramolecular hydrogen bonding with the carboxylic acid group, similar to salicylic acid (pKa ~2.98) . The isopropoxy group at C5, being electron-donating, marginally reduces acidity compared to salicylic acid (estimated pKa ~2.8).

- In contrast, 5-sulfosalicylic acid exhibits significantly stronger acidity (pKa ~0.6) due to the electron-withdrawing sulfonic acid group .

- Solubility: The isopropoxy group increases lipophilicity, reducing water solubility compared to 5-sulfosalicylic acid but enhancing solubility in organic solvents like ethanol or dichloromethane . 2-Amino-5-isopropoxybenzoic acid demonstrates pH-dependent solubility, favoring dissolution in acidic media due to protonation of the amino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.